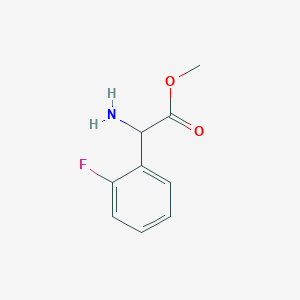

Methyl 2-amino-2-(2-fluorophenyl)acetate

Description

Its structure comprises a phenyl ring substituted with a fluorine atom at the ortho position, an amino group, and a methyl ester moiety. These analogs are often intermediates in drug discovery, particularly for antibiotics and chiral active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name |

methyl 2-amino-2-(2-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBTVDCABPEXGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670527 | |

| Record name | Methyl amino(2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573701-88-9 | |

| Record name | Methyl amino(2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde and glycine methyl ester.

Reaction Steps:

Reaction Conditions: The reactions are generally carried out in solvents like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for methyl 2-amino-2-(2-fluorophenyl)acetate are similar to laboratory synthesis but are scaled up. The process involves:

Large-scale Reactors: Using large reactors to handle bulk quantities of starting materials.

Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-amino-2-(2-fluorophenyl)acetate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation Products: Oxo derivatives of this compound.

Reduction Products: Amine derivatives.

Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Building Block: Acts as a building block for the synthesis of more complex molecules.

Biology and Medicine:

Biochemical Research: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

Chemical Manufacturing: Utilized in the production of specialty chemicals and fine chemicals.

Material Science:

Mechanism of Action

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor for certain enzymes.

Comparison with Similar Compounds

Structural and Electronic Effects

- Fluorine Position: Ortho-fluorine (2-F) substituents, as in the target compound, induce steric and electronic effects that influence the amino group's acidity and reactivity. Para-fluorine (4-F) analogs (e.g., ) exhibit reduced steric hindrance, favoring nucleophilic reactions .

- Di-fluorination : 2,4-Difluoro () and 2,5-difluoro () analogs show higher lipophilicity (logP ~2.1–2.5), enhancing membrane permeability in drug candidates .

Physicochemical Properties

- Hydrochloride Salts : Most analogs (e.g., ) are isolated as hydrochloride salts, improving aqueous solubility and crystallinity for purification .

- Steric Effects : Methyl groups adjacent to the phenyl ring (e.g., 3-fluoro-2-methyl in ) reduce rotational freedom, impacting conformational stability in APIs .

Biological Activity

Methyl 2-amino-2-(2-fluorophenyl)acetate is an organic compound with the molecular formula C9H10FNO2. Its structure features a fluorine atom at the ortho position of the phenyl ring, which significantly influences its electronic properties and biological activities. This compound is a derivative of phenylglycine and is being explored for its potential applications in medicinal chemistry and materials science.

The synthesis of this compound typically involves starting materials such as 2-fluorobenzaldehyde and glycine methyl ester. The reaction conditions usually employ solvents like ethanol or methanol, often at room temperature or slightly elevated temperatures. Industrial production may utilize continuous flow systems to enhance yield and purity, incorporating purification techniques like crystallization and chromatography.

Biological Activity

Research indicates that this compound interacts with biological macromolecules, potentially influencing various biological pathways. The presence of the fluorine atom enhances its binding affinity to molecular targets, which may modulate enzyme activity or receptor interactions. This compound is being investigated for its potential therapeutic effects, particularly in drug development contexts.

The compound's mechanism of action involves interaction with specific enzymes or receptors, influencing metabolic pathways by acting as a substrate or inhibitor. The fluorine substitution is believed to enhance lipophilicity and metabolic stability, allowing for more effective modulation of biological activity.

Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects on various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values in the low nanomolar range against cancer cells, indicating potential for therapeutic applications .

- Enzyme Interaction Studies : The compound has been studied for its binding mechanisms with various enzymes. Enhanced binding due to the fluorine atom's presence may lead to increased inhibition of certain enzymatic activities.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C9H10FNO2 | Ortho-fluorine substitution | Potential enzyme modulator; antiproliferative effects |

| Methyl 2-amino-2-phenylacetate | C9H11NO2 | Lacks fluorine substitution | Lower reactivity compared to fluorinated analogs |

| Methyl 2-amino-2-(4-fluorophenyl)acetate | C9H10FNO2 | Para-fluorine substitution | Different chemical properties; varied biological effects |

Case Studies

- Anticancer Properties : A study focusing on structurally similar compounds found that modifications in the phenyl ring significantly impacted antiproliferative activity. Compounds with specific substitutions exhibited enhanced potency against cancer cell lines such as MDA-MB-231 .

- Enzyme Inhibition : Research into enzyme interactions revealed that this compound could inhibit tubulin polymerization, suggesting its role as an antimitotic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.